molecular formula C20H24N2O6S B3437937 N-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

N-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B3437937
M. Wt: 420.5 g/mol
InChI Key: IWXWHFSLQATMGL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, featuring both a morpholine ring and a benzenesulfonamide moiety, suggests potential for various biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzenesulfonamide Core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the 2,5-Dimethoxyphenyl Group: This step might involve a nucleophilic substitution reaction where the 2,5-dimethoxyphenyl group is introduced to the benzenesulfonamide core.

    Attachment of the Morpholine Ring: The final step could involve the reaction of the intermediate with morpholine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, sulfonamides are often studied for their antibacterial properties. This compound might be investigated for its potential to inhibit bacterial growth or interfere with specific biochemical pathways.

Medicine

Medically, sulfonamides are known for their use as antibiotics. This compound could be explored for its efficacy against resistant bacterial strains or its potential as a lead compound for drug development.

Industry

In industry, such compounds might be used in the synthesis of dyes, pigments, or other specialty chemicals. Their ability to undergo various chemical reactions makes them versatile intermediates.

Mechanism of Action

The mechanism of action for sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This compound might exert its effects by binding to the active site of the enzyme, thereby preventing the formation of folic acid and ultimately inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Used for its antibacterial properties.

Uniqueness

What sets N-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide apart is its unique combination of functional groups. The presence of the morpholine ring and the 2,5-dimethoxyphenyl group might confer unique biochemical properties, potentially leading to novel applications in medicine and industry.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-16-8-9-19(27-2)18(14-16)22(15-20(23)21-10-12-28-13-11-21)29(24,25)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXWHFSLQATMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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